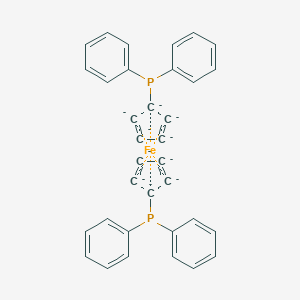

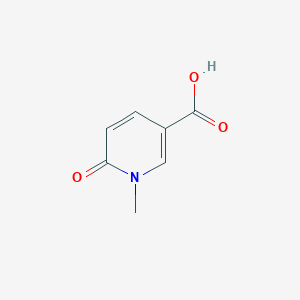

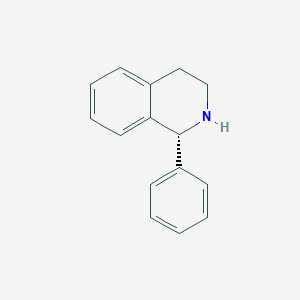

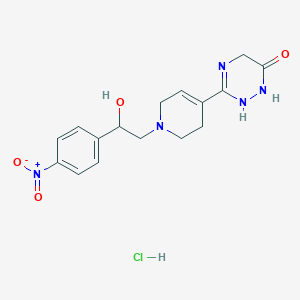

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

Potassium metaphosphate is a potassium salt of metaphosphoric acid with the chemical formula KPO₃. It is a white, crystalline compound that is commonly used in various industrial and agricultural applications. Potassium metaphosphate is known for its role as a fertilizer, food additive, and in certain chemical processes .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Kaliummetaphosphat kann durch partielle Reaktion von Phosphorsäure mit Kaliumchlorid bei Temperaturen im Bereich von 120 °C bis 300 °C synthetisiert werden. Die Reaktion wird abgeschlossen, indem die teilweise reagierte Masse in ein geschmolzenes Bad aus Kaliummetaphosphat geleitet wird, das auf 560 °C bis 850 °C gehalten wird . Die verwendete Säure kann Ortho-, Meta- oder Superphosphorsäure sein, vorzugsweise mit einem Gehalt von über 25 % P₂O₅. Äquimolare Verhältnisse oder ein Überschuss an einem der Reaktanten können verwendet werden, und Schwefelsäure kann hinzugefügt werden, um Kaliumsulfat im Produkt bereitzustellen .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann der erste Schritt der Reaktion in einem Drehrohrofen oder Tankofen durchgeführt werden, in dem die Reaktanten separat oder als Suspension von Kaliumchlorid in der Säure zugeführt werden. Die Wärme wird durch Chlorwasserstoffgase aus dem zweiten Schritt und optional durch einen Brenner zugeführt. Etwa 45-75 % des Kaliumchlorids werden reagieren gelassen, und die flüssige Masse wird dann in einen zweiten Dreh- oder Tankofen geleitet, der eine Kaliummetaphosphatschmelze enthält . Die Schmelze kann langsam oder schnell abgekühlt werden, um ein wasserunlösliches bzw. wasserlösliches Produkt zu erhalten, das dann gemahlen und gesiebt werden kann .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kaliummetaphosphat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Ionenaustauschreaktionen und Depolymerisation. Es kann mit Wasser reagieren, um Kaliumdihydrogenphosphat und andere Phosphatarten zu bilden .

Häufige Reagenzien und Bedingungen:

Ionenaustauschreaktionen: In Gegenwart von Aluminiummetaphosphaten und zunehmendem pH-Wert kann Kaliummetaphosphat kristallines Kaliumtetrametaphosphat-Dihydrat bilden.

Wichtigste gebildete Produkte:

- Kaliumdihydrogenphosphat

- Kaliumtetrametaphosphat-Dihydrat

Wissenschaftliche Forschungsanwendungen

Kaliummetaphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Landwirtschaft: Es wird als Düngemittel verwendet, um Pflanzen mit wichtigen Kalium- und Phosphornährstoffen zu versorgen. .

Lebensmittelindustrie: Es dient als Lebensmittel-Emulgator, Treibmittel und Sequestrierungsmittel, das dazu beiträgt, die Qualität und Stabilität von Lebensmitteln zu erhalten.

Chemische Industrie: Kaliummetaphosphat wird bei der Herstellung von technischen Gläsern, Keramiken und als Hochtemperatur-Binder in Feuerfestprodukten verwendet.

Biologische Forschung: Es wird in verschiedenen biochemischen Assays und als Puffer in biologischen Experimenten verwendet.

5. Wirkmechanismus

Kaliummetaphosphat übt seine Wirkungen durch mehrere Mechanismen aus:

Pufferwirkung: Es wirkt als Puffer und widersteht pH-Änderungen bei Zugabe geringer Mengen an Säure oder Base.

Ionenaustauschreaktionen: Es nimmt an Ionenaustauschreaktionen teil, wobei verschiedene Phosphatarten gebildet werden, die für biologische und chemische Prozesse essentiell sind.

Nährstoffversorgung: In der Landwirtschaft liefert es Pflanzen wichtige Kalium- und Phosphornährstoffe und fördert so ihr Wachstum und ihre Entwicklung.

Wirkmechanismus

Potassium metaphosphate exerts its effects through several mechanisms:

Buffering Effect: It acts as a buffer, resisting changes in pH upon the addition of small amounts of acid or base.

Ion-Exchange Reactions: It participates in ion-exchange reactions, forming various phosphate species that are essential for biological and chemical processes.

Nutrient Supply: In agriculture, it provides essential potassium and phosphorus nutrients to plants, enhancing their growth and development.

Vergleich Mit ähnlichen Verbindungen

Kaliummetaphosphat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Kaliumdihydrogenphosphat (KH₂PO₄): Beide Verbindungen liefern Kalium- und Phosphornährstoffe, aber Kaliummetaphosphat ist in bestimmten Bodentypen mit geringer Kaliumretention effektiver.

Kaliumchlorid (KCl): Während Kaliumchlorid ein gängiger Kaliumdünger ist, liefert Kaliummetaphosphat auch Phosphor, was es zu einer ausgewogeneren Nährstoffquelle macht.

Kaliumsulfat (K₂SO₄): Kaliumsulfat liefert Kalium und Schwefel, während Kaliummetaphosphat Kalium und Phosphor liefert und somit unterschiedliche Nährstoffbedürfnisse abdeckt.

Kaliummetaphosphat zeichnet sich durch seine einzigartige Kombination aus Kalium und Phosphor aus, wodurch es zu einer vielseitigen Verbindung für verschiedene Anwendungen wird.

Eigenschaften

IUPAC Name |

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362553 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180272-45-1 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline interesting for pharmaceutical development?

A: While the provided research papers don't explicitly outline a specific therapeutic target for this compound, they highlight its potential as a pharmaceutical ingredient. The key lies in its ability to form stable acid addition salts. These salts exhibit reduced hygroscopicity [, ], meaning they absorb less moisture from the environment. This property is crucial for drug development as it directly impacts the stability of the compound during storage and manufacturing, ultimately leading to a longer shelf life and potentially improving patient compliance due to consistent dosing.

Q2: What are some examples of stable salts formed by this compound?

A2: The research papers list several acid addition salts of this compound that demonstrate improved stability against humidity. These include salts formed with:

- (-)-(2S,3S)-tartaric acid [, ]

- (+)-(2S,3S)-di-o-benzoyltartaric acid [, ]

- (+)-(2S,3S)-di-o-(4-methylbenzoyl) tartaric acid [, ]

- (-)-L-phenylalanine [, ]

- Benzenesulfonic acid [, ]

- Cyclohexanesulfamic acid [, ]

- Hydrobromic acid [, ]

- Naphthalene-2-sulfonic acid [, ]

- Sebacic acid [, ]

- (+)-Camphor-10-sulfonic acid [, ]

- p-Toluenesulfonic acid [, ]

- Ethanesulfonic acid [, ]

- Methanesulfonic acid [, ]

- Methyl phosphate [, ]

Q3: How is the absolute configuration of this compound determined?

A: Two of the provided papers [, ] focus specifically on the absolute configuration of this compound. While the abstracts lack details, the titles indicate a revision of previously assigned configurations. This strongly suggests that techniques like X-ray crystallography, circular dichroism (CD) spectroscopy, or potentially chemical derivatization coupled with NMR were employed to definitively establish the stereochemistry at the chiral center. Understanding the correct absolute configuration is paramount in pharmaceutical research, especially when considering enantioselective synthesis or potential differences in biological activity between enantiomers.

Q4: Has this compound been used for chiral separations?

A: Yes, one study [] investigated the enantioseparation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using polysaccharide-based chiral stationary phases. While the paper itself doesn't provide results, this research highlights the potential utility of this compound or its derivatives in chiral chromatography. Enantioseparation is crucial in pharmaceutical development to isolate and study the biological activity of individual enantiomers, which can differ significantly in their pharmacological and toxicological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)